molecular formula C20H20F3N5O B2514552 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1797852-78-8

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2514552
CAS RN: 1797852-78-8
M. Wt: 403.409
InChI Key: ZVMHWPIFMKQGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H20F3N5O and its molecular weight is 403.409. The purity is usually 95%.
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Scientific Research Applications

Potential Inhibitor of Soluble Epoxide Hydrolase and Reduction of Inflammatory Pain

Research has indicated that ureas possessing a piperidyl moiety, similar to the one described, act as inhibitors of human and murine soluble epoxide hydrolase (sEH). One study highlighted substantial improvements in pharmacokinetic parameters over previously reported inhibitors. A specific inhibitor demonstrated a significant increase in potency and was effective in reducing hyperalgesia in an in vivo carrageenan-induced inflammatory pain model, suggesting potential applications in pain management (Rose et al., 2010).

Structural and Conformational Studies

Conformational and structural studies of related compounds have been performed to understand their interaction with various biological molecules. For example, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity, optimizing the spacer length for effective interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995). Additionally, studies on pyrid-2-yl ureas revealed their binding affinity to cytosine, suggesting implications for DNA interactions (Chien et al., 2004).

Inhibitor Development for Neurological and Pain Disorders

Further development of compounds structurally similar to "1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea" has led to the creation of potent inhibitors targeting neurological and pain disorders. For instance, TPPU and TCPU, potent sEH inhibitors, have shown efficacy in relieving nociceptive response superior to approved drugs in rodent models of diabetic neuropathy, demonstrating the role of such compounds in drug development for chronic conditions (Wu et al., 2020).

properties

IUPAC Name

1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O/c21-20(22,23)16-4-1-5-17(11-16)27-19(29)26-13-14-6-9-28(10-7-14)18-15(12-24)3-2-8-25-18/h1-5,8,11,14H,6-7,9-10,13H2,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMHWPIFMKQGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

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